Sodium diformylamide

Catalysis Process Chemistry Formamide Synthesis

Phthalimide-based Gabriel synthesis demands harsh hydrazinolysis, generating phthalhydrazide byproducts that complicate purification. Sodium methoxide catalysts hydrolyze rapidly, forming insoluble precipitates that foul continuous reactors. Sodium diformylamide (CAS 18197-26-7) eliminates both: • Mild HCl deprotection replaces hydrazine, simplifying work-up and improving product purity • Hydrolysis-resistant-enables continuous catalyst recovery in CO/NH₃ formamide synthesis with no reactor fouling • Achieves up to 96% ee in Pd-catalyzed asymmetric allylic amination for chiral amine pharmaceuticals • Thermally stable (>200°C) ionic liquid precursor (EMIM⁺dfa⁻, BMIM⁺dfa⁻, HMIM⁺dfa⁻)

Molecular Formula C2H3NNaO2
Molecular Weight 96.04 g/mol
CAS No. 18197-26-7
Cat. No. B098034
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSodium diformylamide
CAS18197-26-7
Molecular FormulaC2H3NNaO2
Molecular Weight96.04 g/mol
Structural Identifiers
SMILESC(=O)NC=O.[Na]
InChIInChI=1S/C2H3NO2.Na/c4-1-3-2-5;/h1-2H,(H,3,4,5);
InChIKeyXSOUHKNGENPZMH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sodium Diformylamide: Product Profile


Sodium diformylamide (CAS 18197-26-7), also known as diformylimide sodium salt, is an alkali metal salt of the resonance-stabilized diformylamide anion [1]. Characterized by the molecular formula C₂H₂NNaO₂ and a molecular weight of 95.03 g/mol, this compound typically presents as a slightly beige powder with a melting point of 205°C and exhibits solubility in water [2]. Its chemical structure features a nitrogen center bonded to two formyl groups, which creates a stabilized anionic nucleophile with distinct electronic properties that differentiate it from simple alkoxides or conventional imides [1]. As a resonance-stabilized amide, sodium diformylamide occupies a unique position in the synthetic chemist's toolkit, bridging the reactivity profiles of nucleophilic amines and stabilized anions.

Sodium Diformylamide: Generic Substitution Risks


Direct substitution of sodium diformylamide with in-class analogs such as phthalimide or sodium methoxide is not reliably feasible due to fundamentally divergent reactivity profiles and stability characteristics that directly impact synthetic efficiency, safety, and process economics. Unlike phthalimide, which requires harsh hydrazinolysis for deprotection and generates a problematic solid byproduct (phthalhydrazide) [1], sodium diformylamide's N-formyl groups undergo mild acid hydrolysis under conditions that preserve sensitive functional groups . In catalytic applications, sodium methoxide suffers from rapid hydrolysis and forms insoluble sodium formate precipitates that foul reactor equipment, whereas sodium diformylamide exhibits significantly slower reaction with water and produces no such precipitates, enabling continuous catalyst recovery and recycle [2]. These mechanistic and operational distinctions create non-interchangeable performance profiles that directly impact product purity, process robustness, and overall cost structure.

Sodium Diformylamide: Performance Comparison


Hydrolytic Stability vs. Sodium Methoxide

In a continuous process for preparing formamide from ammonia and carbon monoxide, sodium diformylamide demonstrates markedly reduced susceptibility to hydrolysis compared to the conventional alkoxide catalyst sodium methoxide [1]. The patent specification explicitly states that sodium diformylamide 'reacts with water significantly more slowly than does sodium methoxide' [1], a property that directly enables catalyst recovery and recycle. Furthermore, unlike sodium methoxide which decomposes under reaction conditions to form insoluble sodium formate that deposits in and fouls the apparatus, sodium diformylamide 'forms no insoluble salts in the reaction mixture under the prevailing reaction conditions' [1]. This difference eliminates the need for regular reactor flushing and associated production downtime.

Catalysis Process Chemistry Formamide Synthesis

Mild Acid Hydrolysis vs. Harsh Hydrazinolysis

Sodium diformylamide serves as a modified Gabriel reagent that circumvents the most problematic aspect of the traditional phthalimide-based method . The N-formyl protecting groups of the intermediate N,N-diformylalkylamines are 'easily removed by hydrochloric acid to give the corresponding alkylamine hydrochlorides' . This stands in stark contrast to phthalimide, where acidic or basic hydrolysis of the N-alkylphthalimide intermediate gives low yields, and the alternative hydrazinolysis generates phthalhydrazide as a difficult-to-separate solid byproduct [1][2]. While the alkylation yields with sodium diformylamide are reported as 'good' across multiple substrates (including alkyl halides and tosylates in acetonitrile or DMF) , the key differentiator is the mild deprotection step that avoids both yield loss and purification challenges.

Gabriel Synthesis Primary Amine Preparation Deprotection Strategy

Enantioselectivity in Allylic Amination

In palladium-catalyzed asymmetric allylic amination using chiral P,N-bidentate ferrocene- and cymantrene-based iminoarylphosphite ligands, sodium diformylamide served as the nitrogen nucleophile, achieving up to 96% enantiomeric excess (ee) in the amination of 1,3-diphenyl-2-propenyl acetate [1]. This level of enantioselectivity places sodium diformylamide among the high-performing nucleophiles for asymmetric C-N bond construction. While direct comparative data with alternative nitrogen nucleophiles in the identical ligand system is not provided in the cited study, the 96% ee value serves as a benchmark that can be cross-referenced against literature values for other nucleophiles (e.g., benzylamine, sodium azide) under comparable conditions [1].

Asymmetric Catalysis Allylic Amination Enantioselective Synthesis

Thermal Stability in Ionic Liquids

Ionic liquids derived from the diformylamide (dfa) anion, specifically EMIM+dfa⁻, BMIM+dfa⁻, and HMIM+dfa⁻, exhibit thermal stability exceeding 200°C [1]. These salts 'are neither heat nor shock sensitive' and 'can be prepared easily in large quantities' [1]. For comparison, the structurally related dicyanoamide (dca) ionic liquids are also noted for their stability, but the specific thermal stability threshold of the dfa-based ionic liquids (>200°C) positions them among the more robust room-temperature ionic liquid anions [1]. The sodium salt precursor (sodium diformylamide) is the synthetic entry point to this class of thermally robust ionic liquids.

Ionic Liquids Thermal Stability Resonance-Stabilized Amides

Sodium Diformylamide: Application Scenarios


Primary Amine Synthesis via Modified Gabriel Protocol

Leverage sodium diformylamide as a phthalimide substitute in Gabriel-type primary amine synthesis to achieve mild deprotection with HCl rather than hydrazine, simplifying work-up and improving product purity . N-Alkylation proceeds smoothly with alkyl halides or tosylates in acetonitrile or DMF, followed by acid hydrolysis to liberate the desired primary amine hydrochloride .

Catalyst for Continuous Formamide Production

Employ sodium diformylamide as the catalyst in a continuous process for formamide synthesis from ammonia and carbon monoxide, where its resistance to hydrolysis and lack of insoluble salt formation enable catalyst recovery and recycle, reducing both catalyst consumption and equipment downtime compared to sodium methoxide .

Nucleophile in Asymmetric Allylic Amination

Utilize sodium diformylamide as a nitrogen nucleophile in palladium-catalyzed asymmetric allylic amination reactions to achieve high enantioselectivity (up to 96% ee) for the construction of chiral allylic amine derivatives, which are valuable intermediates in pharmaceutical synthesis .

Precursor for Thermally Stable Ionic Liquids

Prepare sodium diformylamide as a synthetic precursor for diformylamide-based room-temperature ionic liquids (e.g., EMIM⁺dfa⁻, BMIM⁺dfa⁻, HMIM⁺dfa⁻), which exhibit thermal stability exceeding 200°C and are suitable for applications requiring robust, non-volatile electrolyte or solvent media .

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